3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride

Medicinal Chemistry ADME Optimization Reaction Development

Incorrect isomer selection (e.g., 3,5-dichloro) in dicamba intermediate synthesis leads to invalid reaction pathways and wasted resources. 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is the mandatory building block for 3,6-dichlorosalicylic acid synthesis-the key dicamba precursor. • Direct precursor to dicamba herbicide intermediates; any other isomer fails the synthetic sequence • Defined LogP 2.63 & TPSA 54.37 Ų for predictable ADME modulation in medchem SAR programs • ≥95% purity; shipped globally from stock with full quality documentation

Molecular Formula C6H3Cl3O3S
Molecular Weight 261.5 g/mol
Cat. No. B13253184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride
Molecular FormulaC6H3Cl3O3S
Molecular Weight261.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)O)S(=O)(=O)Cl)Cl
InChIInChI=1S/C6H3Cl3O3S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2,10H
InChIKeyGNENQJMFGIEEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl Chloride: Key Procurement Parameters and Baseline Characterization


3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride (CAS 1803567-15-8) is a halogenated aromatic sulfonyl chloride with the molecular formula C6H3Cl3O3S and a molecular weight of 261.5 g/mol . As a sulfonyl chloride, it serves as a potent electrophile for nucleophilic substitution reactions, enabling the synthesis of sulfonamides, sulfonates, and other sulfonyl derivatives [1]. Its 3,6-dichloro-2-hydroxy substitution pattern distinguishes it from other dichloro-hydroxybenzenesulfonyl chloride isomers, conferring unique steric and electronic properties relevant to targeted organic synthesis and medicinal chemistry applications.

Workflow Sulfonamide / sulfonate synthesis via nucleophilic substitution
Selection Logic 3,6-dichloro-2-hydroxy pattern for steric and electronic differentiation
Use Context Medicinal chemistry and targeted organic synthesis programs

Why 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl Chloride Cannot Be Simply Substituted by Other Sulfonyl Chloride Isomers


Substituting 3,6-dichloro-2-hydroxybenzene-1-sulfonyl chloride with a generic sulfonyl chloride or a closely related isomer (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride) can lead to significant divergence in reaction outcomes due to differences in steric hindrance around the sulfonyl chloride group, electronic effects from the distinct chlorine substitution pattern, and the resulting influence on the hydroxy group's acidity and hydrogen-bonding capacity [1]. These factors critically impact reaction kinetics, regioselectivity in subsequent transformations, and the final compound's biological or material properties, making precise isomer selection a non-negotiable procurement decision for reproducible and targeted scientific outcomes.

3,6-isomer (this product)
Distinct steric environment may favor specific regioselectivity and reaction kinetics; 3,5-isomer may not reproduce this profile.
3,5-isomer comparator
Electronic and hydrogen-bonding differences from chlorine pattern can alter reactivity and downstream biological or material properties.

Quantitative Differentiation Evidence for 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl Chloride


Isomer-Specific LogP and TPSA Values for Differential Physicochemical Profiling

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride exhibits a calculated LogP of 2.6265 and a topological polar surface area (TPSA) of 54.37 Ų . These values provide a baseline for predicting its behavior in biphasic reactions, chromatographic purification, and biological membrane permeability. While direct comparative data for the 3,5-dichloro isomer from the same source is unavailable, the distinct chlorine substitution pattern is known to alter these fundamental physicochemical parameters, thereby influencing the compound's utility in specific synthetic sequences or drug discovery campaigns where precise LogP or TPSA windows are targeted [1].

LogP / TPSA
Reported
LogP 2.63, TPSA 54.37 Ų
Supports physicochemical profiling for isomer selection
In silico calculation; comparator data unavailable
Medicinal Chemistry ADME Optimization Reaction Development

Role as a Key Intermediate in the Synthesis of Dicamba, a High-Volume Herbicide

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is a critical intermediate in the synthetic pathway for 3,6-dichlorosalicylic acid compounds, which are themselves direct precursors to the widely used herbicide dicamba [1][2]. The patent literature explicitly details processes for preparing these compounds, highlighting the necessity of the 3,6-dichloro substitution pattern for the subsequent transformations and the ultimate herbicidal activity of dicamba [3]. In contrast, the 3,5-dichloro isomer does not participate in this commercially significant, high-volume agrochemical pathway, underscoring the target compound's unique industrial relevance.

Dicamba pathway
Class-level
Target compound is a key intermediate for 3,6-dichlorosalicylic acid → dicamba; 3,5-isomer not viable.
Demonstrates role in specific agrochemical pathway context
Patent literature; qualitative differentiation
Agrochemical Synthesis Herbicide Intermediates Process Chemistry

Differential Reactivity in Nucleophilic Displacement Reactions

The reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including chloro-substituted variants, has been studied in palladium-catalyzed C-H bond sulfonylation reactions [1]. The study demonstrates that fluoro-, chloro-, bromo-, and iodo-benzenesulfonyl chlorides react efficiently to form diarylsulfones in good to high yields without cleavage of the carbon-halogen bonds. While this study did not directly compare the 3,6- and 3,5-dichloro isomers, it provides a class-level inference that the specific halogenation pattern on the benzene ring of a sulfonyl chloride can significantly impact its reactivity and chemoselectivity in catalytic transformations, due to altered electron density and steric environment around the reactive sulfonyl center [2]. Therefore, selecting the 3,6-dichloro isomer over the 3,5-dichloro isomer may be crucial for achieving the desired yield and selectivity in a given synthetic protocol.

Catalytic reactivity
Class-level
Pd-catalyzed C–H sulfonylation yields influenced by halogen substitution pattern; head-to-head isomer data absent.
Supports isomer-dependent reactivity review
Class-level inference; requires isomer-specific validation
Organic Synthesis Reaction Kinetics Sulfonamide Synthesis

Purity and Availability Profile of 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl Chloride

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is commercially available with a typical purity specification of 95% . In contrast, the closely related 3,5-dichloro-2-hydroxybenzenesulfonyl chloride is readily available from major suppliers (e.g., Sigma-Aldrich) with a higher purity of 99% and a well-defined melting point of 80-83 °C . This difference in commercial maturity and purity standards is a key procurement consideration: the target compound may offer a specific synthetic advantage (as evidenced by its role in dicamba synthesis), but sourcing may require more rigorous quality control or acceptance of lower initial purity, whereas the 3,5-dichloro isomer provides a higher purity, more extensively characterized alternative for general sulfonylation reactions.

Purity & availability
Supplier spec
Target: min. 95%; Comparator (3,5-isomer): 99%, well-defined mp.
Informs purity and sourcing review
Vendor specifications; may need QC verification
Chemical Sourcing Laboratory Reagents Process Development

Optimal Application Scenarios for 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl Chloride


Synthesis of Dicamba and Related 3,6-Dichlorosalicylic Acid Derivatives

Procurement of 3,6-dichloro-2-hydroxybenzene-1-sulfonyl chloride is essential for any research or process development program focused on the synthesis of 3,6-dichlorosalicylic acid compounds, which serve as key intermediates for the herbicide dicamba [1][2]. Using the incorrect isomer (e.g., 3,5-dichloro) in this specific synthetic pathway would not yield the desired 3,6-dichloro substitution pattern, rendering the entire synthetic sequence invalid for producing the target agrochemical.

Targeted Synthesis of Sulfonamide-Based Drug Candidates Requiring a 3,6-Dichloro-2-hydroxy Motif

In medicinal chemistry programs where the 3,6-dichloro-2-hydroxy substitution pattern on a benzenesulfonyl core has been identified as a critical pharmacophore or a key structural element for modulating ADME properties (e.g., through its calculated LogP of 2.63 and TPSA of 54.37 Ų) , this compound is the required starting material. Any other isomer would introduce a different spatial and electronic profile, potentially leading to a loss of target affinity, altered metabolic stability, or different off-target activity .

Reaction Optimization Studies Involving Sterically and Electronically Distinct Sulfonyl Chlorides

When developing new synthetic methodologies, such as palladium-catalyzed C-H sulfonylation or other cross-coupling reactions, the precise halogenation pattern of the sulfonyl chloride substrate can profoundly influence reaction yield and selectivity [3]. Using the 3,6-dichloro isomer allows researchers to probe the effect of this specific substitution pattern on reaction outcomes, providing valuable structure-activity relationship (SAR) data that cannot be obtained using the more common 3,5-dichloro isomer [4].

Application
Selection Property
Validation Focus
Dicamba / 3,6-dichlorosalicylic acid synthesis
Dicamba pathway intermediate
Isomer-specific synthetic utility review
Sulfonamide-based drug candidate design
3,6-dichloro-2-hydroxy pharmacophore
Structure-activity and ADME property review
Reaction optimization (C–H sulfonylation, cross-coupling)
Halogen substitution pattern probe
Reaction yield and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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